molecular formula C20H25N3O2 B5291518 4-[(3-methoxyphenyl)methyl]-N-(2-methylphenyl)piperazine-1-carboxamide

4-[(3-methoxyphenyl)methyl]-N-(2-methylphenyl)piperazine-1-carboxamide

Cat. No.: B5291518
M. Wt: 339.4 g/mol
InChI Key: RHAFRIPYYOXCKH-UHFFFAOYSA-N
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Description

4-[(3-methoxyphenyl)methyl]-N-(2-methylphenyl)piperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and a methylphenyl group. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-methoxyphenyl)methyl]-N-(2-methylphenyl)piperazine-1-carboxamide typically involves the reaction of 3-methoxybenzyl chloride with N-(2-methylphenyl)piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(3-methoxyphenyl)methyl]-N-(2-methylphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of 4-[(3-hydroxyphenyl)methyl]-N-(2-methylphenyl)piperazine-1-carboxamide.

    Reduction: Formation of 4-[(3-methoxyphenyl)methyl]-N-(2-methylphenyl)piperazine-1-amine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-[(3-methoxyphenyl)methyl]-N-(2-methylphenyl)piperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(3-methoxyphenyl)methyl]-N-(2-methylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-methoxyphenyl)methyl]-N-(2-methylphenyl)piperazine-1-carboxamide
  • 4-[(3-methoxyphenyl)methyl]-N-(3-methylphenyl)piperazine-1-carboxamide
  • 4-[(3-methoxyphenyl)methyl]-N-(2-chlorophenyl)piperazine-1-carboxamide

Uniqueness

4-[(3-methoxyphenyl)methyl]-N-(2-methylphenyl)piperazine-1-carboxamide is unique due to its specific substitution pattern, which can influence its pharmacological properties and interactions with biological targets

Properties

IUPAC Name

4-[(3-methoxyphenyl)methyl]-N-(2-methylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-16-6-3-4-9-19(16)21-20(24)23-12-10-22(11-13-23)15-17-7-5-8-18(14-17)25-2/h3-9,14H,10-13,15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHAFRIPYYOXCKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCN(CC2)CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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